LY 278584

Electrophysiology Glycine receptor Spinal cord

LY 278584 (CAS 119193-37-2) is a potent, highly selective 5-HT3 receptor antagonist with a Ki of 1.62 nM. It demonstrates no activity at 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, or 5-HT2 receptors.

Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
CAS No. 119193-37-2
Cat. No. B1675648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 278584
CAS119193-37-2
Synonyms1-methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
LY 278584
LY 278584, endo-(isomer)
LY-278584
LY278584
Molecular FormulaC17H22N4O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
InChIInChI=1S/C17H22N4O/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,22)
InChIKeyDDHAJFBBJWHSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY 278584 (CAS 119193-37-2): 5-HT3 Receptor Antagonist for Research Applications


LY 278584 (CAS 119193-37-2) is a potent, highly selective 5-HT3 receptor antagonist with a Ki of 1.62 nM [1]. It demonstrates no activity at 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, or 5-HT2 receptors [1]. Its chemical structure is closely related to granisetron, differing by a single carbon atom in the azabicyclo ring system [2]. The compound has been widely utilized in its tritiated form ([3H]-LY278584) as a radioligand for mapping 5-HT3 receptor distribution in both rodent and human brain tissues [3].

Why LY 278584 Cannot Be Directly Substituted with Other 5-HT3 Antagonists in Research Protocols


Although multiple 5-HT3 receptor antagonists share the same nominal target, their off-target interaction profiles, functional effects on ligand-gated ion channels, and cross-species binding characteristics diverge substantially. LY 278584 differs from ondansetron and granisetron in its ability to potentiate spinal glycine responses [1], while its interactions with GABAA receptors and dopamine D2 receptors exhibit distinct potency thresholds compared to compounds like ICS 205-930 and metoclopramide [2]. Substituting LY 278584 with another 5-HT3 antagonist without validating the specific experimental endpoint introduces uncontrolled variables that may confound data interpretation in electrophysiology, binding studies, or behavioral pharmacology experiments [1].

LY 278584 Comparative Evidence: Quantified Differentiation from Structurally Related 5-HT3 Antagonists


Glycinergic Potentiation: LY 278584 Exhibits Activity Absent in Granisetron and Ondansetron

LY 278584 potentiates spinal glycine responses, a property that is completely absent in the structurally related 5-HT3 antagonists granisetron and ondansetron. This functional divergence is attributed to subtle differences in molecular structure: granisetron differs from LY 278584 by only one additional carbon atom in the azabicyclo ring, yet this minor change abolishes glycinergic potentiation entirely [1]. A pharmacophore model generated via molecular modeling indicates that an aromatic ring, a carbonyl group, and a tropane nitrogen atom are required for glycinergic potentiation, with the steric allowance at the glycine receptor site and the three-dimensional arrangement of pharmacophoric elements appearing more restricted than for 5-HT3 antagonism [1].

Electrophysiology Glycine receptor Spinal cord Off-target pharmacology

Electrophysiological Efficacy: LY 278584 Equipotency with Ondansetron and Granisetron in Rat Medial Prefrontal Cortex

In rat medial prefrontal cortex (mPFc) single-unit recording and microiontophoresis experiments, LY 278584 demonstrated equipotent antagonist efficacy against 2-methylserotonin (2-Me-5HT)-induced neuronal suppression, ranking identically with ondansetron and granisetron. The complete rank order of antagonist effectiveness was: ICS 205930 = (±)-zacopride > granisetron = ondansetron = LY 278584 > MDL 72222 [1]. This establishes LY 278584 as functionally equivalent to the clinical antiemetics ondansetron and granisetron in this CNS electrophysiological model while being less efficacious than ICS 205930 and zacopride.

Electrophysiology CNS Prefrontal cortex Single-unit recording

Dopamine D2 Receptor Selectivity: LY 278584 Displays >6,000-Fold Window vs. Metoclopramide

LY 278584 exhibits nanomolar affinity for the 5-HT3 receptor while remaining inactive at dopamine D2 receptors (Ki > 10,000 nM) [1]. This selectivity profile contrasts sharply with metoclopramide, a widely used antiemetic that demonstrates dual 5-HT3 (Ki = 120 ± 30 nM) and dopamine D2 (Ki = 240 ± 60 nM) antagonist activity [1]. The >6,000-fold selectivity window for 5-HT3 over D2 makes LY 278584 a cleaner pharmacological probe for isolating 5-HT3-mediated effects without confounding D2 receptor engagement, a critical advantage over metoclopramide in behavioral and neurochemical studies.

Receptor selectivity Dopamine D2 Radioligand binding Off-target profiling

GABAA Receptor Interaction Profile: LY 278584 Demonstrates Weak Inhibition Without Benzodiazepine-Site Potentiation

Among 5-HT3 antagonists, off-target interactions with GABAA receptors vary substantially. LY 278584 inhibits [3H]flunitrazepam binding with a Ki of approximately 20 μM and [35S]TBPS binding with a Ki of approximately 10 μM, while reducing muscimol-dependent 36Cl- flux by 30-45% at 10 μM [1]. In contrast, ICS 205-930 is more potent at the benzodiazepine site (Ki = 0.8 μM) and induces biphasic effects on GABA-gated currents: potentiation at 0.1-5 μM (mediated via the benzodiazepine recognition site requiring the γ2 subunit) followed by inhibition at 50-100 μM [1]. LY 278584 does not exhibit this benzodiazepine-site-mediated potentiation, producing only inhibitory effects at micromolar concentrations [1].

GABAA receptor Off-target pharmacology Benzodiazepine site Electrophysiology

Radioligand Binding Affinity: [3H]-LY278584 Displays Kd of 1.04 nM in Rat Small Intestine

The tritiated form of LY 278584 ([3H]-LY278584) has been extensively characterized as a radioligand for mapping 5-HT3 receptor distribution. In rat terminal small intestine homogenates, [3H]-LY278584 demonstrated saturable binding with a Kd of 1.04 ± 0.07 nM and a Bmax of 19.54 ± 0.26 fmol mg-1 protein [1]. This affinity is comparable to [3H]-GR65630 in the same tissue (Kd 0.42 ± 0.18 to 0.79 ± 0.24 nM; Bmax 13.83 ± 4.54 to 21.19 ± 0.89 fmol mg-1 protein) [1]. Binding of [3H]-LY278584 was inhibited by ondansetron and S-zacopride but not by ligands for 5-HT1, 5-HT2, catecholamine, GABA, or opioid receptors, confirming its selectivity as a radioligand probe [1].

Radioligand binding GI tract Receptor autoradiography Tissue distribution

Recommended Research Applications for LY 278584 Based on Comparative Evidence


CNS Electrophysiology Studies Requiring 5-HT3 Blockade Without Dopamine D2 Confounding

For single-unit recording or microiontophoresis experiments in medial prefrontal cortex or other CNS regions, LY 278584 provides 5-HT3 antagonist efficacy equivalent to ondansetron and granisetron [1] while maintaining a clean selectivity profile with no dopamine D2 receptor activity (>10,000 nM Ki) [2]. This makes it superior to metoclopramide, which introduces substantial D2 antagonism at relevant concentrations [2]. The compound is particularly well-suited for studies investigating mesolimbic dopamine pathway modulation by 5-HT3 receptors, where D2 receptor interference would confound data interpretation [2].

Radioligand Binding and Receptor Autoradiography Using Tritiated Form

[3H]-LY278584 is an established radioligand for mapping 5-HT3 receptor distribution in brain and peripheral tissues. It has been validated in human brain regions including amygdala (Kd = 3.08 ± 0.67 nM), hippocampus, caudate, putamen, nucleus accumbens, and entorhinal cortex [3], as well as in rat gastrointestinal tract [4]. The radioligand's selectivity has been confirmed by displacement studies showing inhibition by 5-HT3 ligands but not by ligands for 5-HT1, 5-HT2, catecholamine, GABA, or opioid receptors [4]. This application is recommended for receptor mapping studies requiring a validated, selective 5-HT3 radioligand probe.

Glycinergic Potentiation Studies as a Dual-Activity Tool Compound

LY 278584 uniquely potentiates spinal glycine responses among 5-HT3 antagonists, a property absent in granisetron, ondansetron, (S)-zacopride, and cocaine [5]. This dual activity profile makes LY 278584 a valuable tool compound for investigating potential cross-talk between serotonergic and glycinergic systems, or as a positive control in assays designed to detect glycinergic potentiation. Researchers should be aware that this off-target effect may influence data interpretation when LY 278584 is used as a 5-HT3 antagonist in spinal cord preparations [5].

Behavioral Pharmacology Studies Requiring Minimal GABAA Receptor Interference

For anxiety models, alcohol interaction studies, or other behavioral paradigms where GABAA receptor modulation could confound results, LY 278584's simpler GABAA interaction profile (weak inhibition only; Ki ~10-20 μM) [6] may be preferable to ICS 205-930, which exhibits potent benzodiazepine-site-mediated potentiation at sub-micromolar concentrations [6]. LY 278584's >6,000-fold selectivity for 5-HT3 over dopamine D2 receptors [2] further reduces potential off-target behavioral effects compared to metoclopramide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 278584

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.